N-(4-methylbenzyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Attachment of the Pyridazine Ring: The pyridazine ring is introduced through a series of condensation reactions with appropriate reagents.
Introduction of Methylphenyl Groups: The methylphenyl groups are added via Friedel-Crafts alkylation reactions.
Final Coupling: The final step involves coupling the piperidine and pyridazine rings with the methylphenyl groups to form the desired compound.
Industrial Production Methods
In industrial settings, the production of N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to its complex structure, which combines a piperidine ring, a pyridazine ring, and two methylphenyl groups
Properties
Molecular Formula |
C25H28N4O |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C25H28N4O/c1-18-9-11-20(12-10-18)16-26-25(30)21-7-5-15-29(17-21)24-14-13-23(27-28-24)22-8-4-3-6-19(22)2/h3-4,6,8-14,21H,5,7,15-17H2,1-2H3,(H,26,30) |
InChI Key |
BGQRQFYSIIEIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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